Bace-IN-1 Demonstrates Moderate BACE1 Potency, Distinct from Ultra-Potent Clinical Candidates
Bace-IN-1 inhibits human BACE1 with an IC50 of 32 nM . This potency is significantly lower than that of advanced clinical candidates such as Verubecestat (Ki = 2.2 nM for BACE1) [1] and Atabecestat (IC50 = 9.8 nM) [2], but comparable to the Phase 1 inhibitor LY2811376 (IC50 = 239 nM) [3]. This places Bace-IN-1 as a moderately potent probe suitable for target engagement studies where ultra-high potency is not required and may offer advantages in minimizing on-target toxicity related to excessive BACE1 suppression.
| Evidence Dimension | BACE1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Verubecestat (Ki = 2.2 nM), Atabecestat (IC50 = 9.8 nM), LY2811376 (IC50 = 239 nM) |
| Quantified Difference | Bace-IN-1 is ~15-fold less potent than Verubecestat, ~3-fold less potent than Atabecestat, and ~7.5-fold more potent than LY2811376. |
| Conditions | Human BACE1 enzymatic assay (specific assay details for each compound vary; data collated from respective primary references). |
Why This Matters
Researchers selecting a BACE1 inhibitor must match potency to experimental objectives; ultra-potent inhibitors may cause complete enzyme ablation and confound physiological studies, making Bace-IN-1's moderate potency advantageous for certain in vitro and in vivo models.
- [1] Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science Translational Medicine, 8(363), 363ra150. View Source
- [2] Timmers, M., et al. (2016). Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in patients with early Alzheimer's disease: a randomized, double-blind, placebo-controlled study. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 2(3), 202-212. View Source
- [3] May, P. C., et al. (2011). Robust central reduction of amyloid-β in humans with an orally available, non-peptidic β-secretase inhibitor. Journal of Neuroscience, 31(46), 16507-16516. View Source
